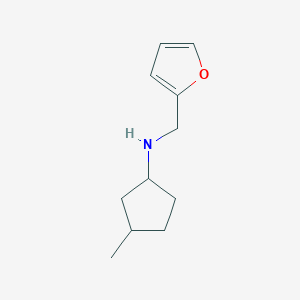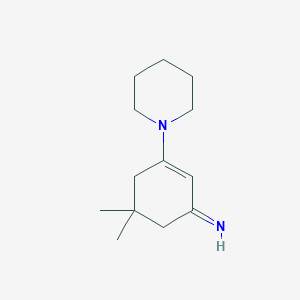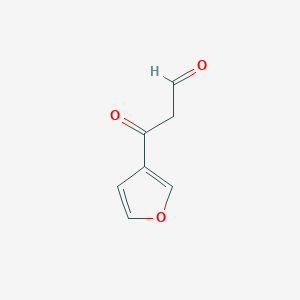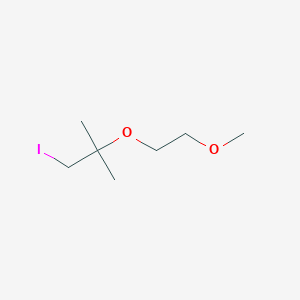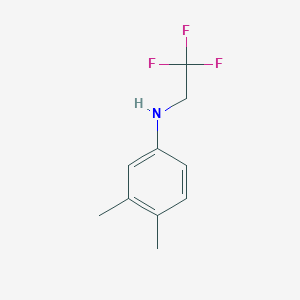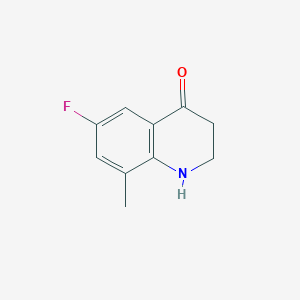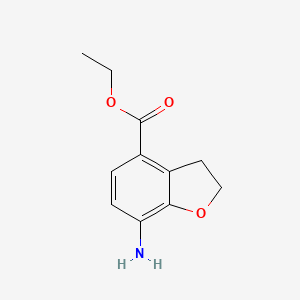![molecular formula C12H12ClNO5S B13067938 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride](/img/structure/B13067938.png)
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride is a chemical compound that features a sulfonyl chloride group attached to a phthalimide moiety via a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually refluxed to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of sulfonyl chlorides.
化学反应分析
Types of Reactions
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the reactive sulfonyl chloride group. It can react with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively .
Common Reagents and Conditions
Amines: The reaction with amines typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Alcohols: The reaction with alcohols can be catalyzed by a base, such as pyridine, to facilitate the formation of sulfonate esters.
Thiols: The reaction with thiols often requires a base, such as sodium hydroxide, to promote the formation of sulfonate thioesters.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
科学研究应用
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.
Medicinal Chemistry: The compound is explored for its potential to create bioactive molecules, particularly in the development of sulfonamide-based drugs.
Bioconjugation: It is used in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
作用机制
The mechanism of action of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophile. This reaction typically proceeds through a nucleophilic attack on the sulfur atom, followed by the elimination of hydrochloric acid . The resulting sulfonamide, sulfonate ester, or sulfonate thioester can then interact with biological targets, such as enzymes or receptors, to exert its effects.
相似化合物的比较
Similar Compounds
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride: This compound has a similar structure but features a propanoyl chloride group instead of a sulfonyl chloride group.
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: This compound contains a methyl ester group instead of a sulfonyl chloride group.
Uniqueness
The uniqueness of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride lies in its ability to introduce sulfonyl groups into organic molecules, which can significantly alter their reactivity and biological activity. This makes it a valuable tool in the synthesis of sulfonamide-based drugs and other bioactive molecules .
属性
分子式 |
C12H12ClNO5S |
|---|---|
分子量 |
317.75 g/mol |
IUPAC 名称 |
3-(1,3-dioxoisoindol-2-yl)oxy-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H12ClNO5S/c1-8(7-20(13,17)18)6-19-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 |
InChI 键 |
JDIPKSPGQBBUPP-UHFFFAOYSA-N |
规范 SMILES |
CC(CON1C(=O)C2=CC=CC=C2C1=O)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


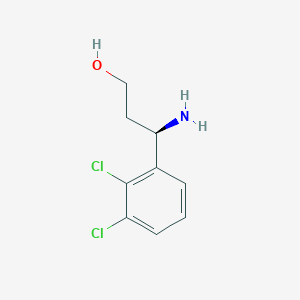
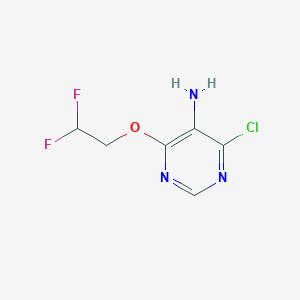
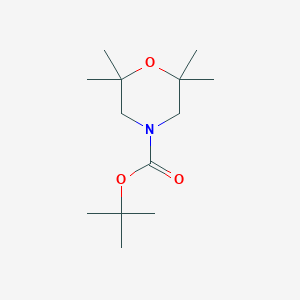
![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
